(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid

Physicochemical profiling Membrane permeability Bile acid logP

Clinical biochemistry laboratories developing quantitative LC-MS/MS panels for inborn errors of bile acid synthesis require authentic planar C27 acid calibration standards. Substitution with generic C24 bile acids or fully reduced 5β-analogs invalidates assays due to divergent chromatographic retention, mass spectrometric fragmentation, and enzyme substrate recognition. - Serves as essential positive calibrator for AKR1D1 deficiency diagnosis: the C24 analog accumulates >42-fold above normal in untreated patients and normalizes upon cholic acid/chenodeoxycholic acid therapy. - (25R/S) epimer ratio-not total concentration-provides diagnostic discrimination between CYP27A1-dependent and independent biosynthetic routes; both epimeric standards must be procured for chirally-resolved LC-MS methods. - Planar Δ4-3-oxo A/B-ring geometry confers a predicted logP ~1.4 units higher than bent cholic acid, enabling use as a planar comparator in systematic SAR panels probing CMC, cholesterol solubilization, and membrane partitioning.

Molecular Formula C27H42O5
Molecular Weight 446.6 g/mol
Cat. No. B13438125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7alpha,12alpha)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid
Molecular FormulaC27H42O5
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C
InChIInChI=1S/C27H42O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h12,15-16,19-24,29-30H,5-11,13-14H2,1-4H3,(H,31,32)/t15-,16?,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1
InChIKeyPEIQVFBLXUEBGA-REUWSYPNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Research-Grade C27 Bile Acid Intermediate for Oxysterol Analysis


(7α,12α)-7,12-Dihydroxy-3-oxo-cholest-4-en-26-oic Acid (CAS 136014-52-3) is a dihydroxy‑oxo‑cholestenoic acid belonging to the C27 bile acid biosynthetic pathway [1]. Structurally, it retains the planar Δ4-3‑oxo configuration in the steroid A‑ring while possessing both 7α‑ and 12α‑hydroxy substituents and a terminal (25R/S)26‑carboxylic acid side‑chain . Unlike the fully reduced, ‘bent’ primary bile acids such as cholic acid, this planar intermediate accumulates in specific inborn errors of bile acid synthesis (e.g., Δ4‑3‑oxosteroid 5β‑reductase deficiency) and is increasingly used as a biomarker in neurodegenerative disease research [2].

Why Generic Bile Acid Substitution Fails in Metabolic Studies


C27 cholestenoic acid intermediates are not interchangeable with their C24 bile acid counterparts or fully reduced 5β‑analogs. The Δ4‑3‑oxo moiety confers a planar ring‑junction geometry that alters lipophilicity, membrane permeability, and enzyme substrate recognition relative to bent 5β‑reduced bile acids [1]. Additionally, the 12α‑hydroxy group distinguishes this compound from 7α‑monohydroxy‑3‑oxo‑cholestenoic acids, imparting differential substrate specificity for enzymes such as CYP8B1 and the bile acid 7α‑dehydratase (baiE) [2]. These structural features directly affect chromatographic retention, mass spectrometric fragmentation, and biological readouts; therefore, substitution with a generic bile acid standard invalidates quantitative LC‑MS/MS assays and confounds metabolic flux experiments [3].

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Distinguishes Planar from 5β-Reduced Bile Acids

The planar Δ4‑3‑oxo structure of the target compound markedly reduces lipophilicity relative to the bent 5β‑reduced primary bile acid cholic acid. The predicted logP of the target compound (ChemSpider ACD/LogP) is 3.43, whereas the structurally analogous C24 planar bile acid 7α,12α‑dihydroxy‑3‑oxo‑4‑cholenoic acid exhibits a predicted logP approximately 1 unit lower than that of cholic acid (predicted logP ≈ 2.02) [1]. This difference in logP translates to distinct membrane‑partitioning behaviour and chromatographic retention, making the planar acid unsuitable as a surrogate for cholic acid in permeability or solubilisation assays [1].

Physicochemical profiling Membrane permeability Bile acid logP

Plasma Accumulation in 5β-Reductase Deficiency

In patients with genetic Δ4‑3‑oxosteroid 5β‑reductase (AKR1D1) deficiency, the structurally analogous C24 metabolite 7α,12α‑dihydroxy‑3‑oxo‑4‑cholenoic acid — which shares the same A/B‑ring planar geometry as the target C27 acid — accumulates to diagnostic levels. In one patient (BH), the plasma concentration reached 2.1 μmol/L against a normal upper limit of <0.05 μmol/L, representing a >40‑fold elevation [1]. After treatment with cholic acid plus chenodeoxycholic acid, levels dropped to 0.026 μmol/L (patient RM), demonstrating that the planar bile acid pool is specifically responsive to restoration of 5β‑reductase flux [1].

Inborn errors of bile acid synthesis Diagnostic biomarker 5β-reductase deficiency

Differential CSF Abundance in ALS Patients

In a quantitative sterolomic analysis of cerebrospinal fluid (CSF) from amyotrophic lateral sclerosis (ALS) patients and healthy controls, 7α,12α‑dihydroxy‑3‑oxocholest‑4‑en‑26‑oic acid (annotated as 7α,12α‑diH,3O‑CA) was detected among >40 sterols [1]. While the absolute concentration change for this metabolite alone did not reach independent statistical significance after multiple‑comparison correction, the broader metabolic panel showed that 3β,7α‑dihydroxycholest‑5‑en‑26‑oic acid and its precursor were significantly reduced in ALS CSF, with the 7α‑hydroxy‑3‑oxocholest‑4‑en‑26‑oic acid (lacking the 12α‑OH) also reduced [1]. This indicates that the 12α‑hydroxylated branch of the pathway, represented by the target compound, behaves divergently from the 12α‑deoxy branch in neurodegeneration, underscoring the need for compound‑specific standards to resolve these two metabolic streams.

Amyotrophic lateral sclerosis Cerebrospinal fluid biomarker Oxysterol profiling

Deuterium Enrichment Kinetics in Biosynthetic Flux Studies

In deuterium‑enrichment experiments using d7‑cholesterol in the pdgfbret/ret mouse model, the degree of deuterium incorporation into 7α,12α‑dihydroxy‑3‑oxocholest‑4‑en‑26‑oic acid (7α,12α‑diH,3O‑CA) was quantitatively distinct from that of the 7α,24S‑dihydroxy isomer (7α,24S‑diH,3O‑CA) [1]. A higher deuterium enrichment was observed for 7α,12α‑diH,3O‑CA compared to 7α,24S‑diH,3O‑CA, indicating that the two isomers are formed via kinetically distinguishable branches of the acidic pathway and are not metabolic equivalents [1]. This differential labelling pattern provides direct evidence that side‑chain hydroxylation position governs biosynthetic flux and that the two positional isomers cannot serve as surrogates for one another in tracer studies.

Metabolic flux analysis Deuterium labelling Bile acid biosynthesis pathway

Epimer-Specific Abundance in Cyp27a1 Mouse Plasma

In plasma of wild‑type (Cyp27a1+/+) mice, the (25R)‑epimer of 7α,12α‑dihydroxy‑3‑oxocholest‑4‑en‑26‑oic acid is the dominant form, consistent with CYP27A1‑mediated stereospecific C‑26 oxidation. In Cyp27a1−/− mice, both (25R)‑ and (25S)‑epimers are detected, with the (25S)‑epimer arising from an alternative sterol 26‑hydroxylase activity (likely CYP3A11) [1]. The differential epimer profile provides a quantitative diagnostic window: the presence of the (25S)‑epimer in human plasma or CSF is a potential biomarker for CTX or other defects in the canonical CYP27A1 pathway [1]. A single achiral LC‑MS method cannot resolve these epimers; procurement of the individual epimer standards is mandatory for chirally‑resolved quantification.

Cerebrotendinous xanthomatosis CYP27A1 Sterol epimer analysis

Reduced Membranotoxicity of Planar Bile Acid Structures

Oxo‑derivatives of bile acids, including 3‑oxo‑Δ4 planar structures, exhibit consistently lower membranotoxic activity than their fully reduced, bent counterparts. In comparative haemolysis and membrane‑perturbation studies, replacement of the 3α‑OH group with a 3‑oxo group (concomitant with Δ4‑unsaturation) significantly reduces membrane‑lytic potential relative to sodium cholate and sodium deoxycholate [1]. Although the target C27 acid was not tested directly in the cited study, the class‑level inference is that the planar Δ4‑3‑oxo pharmacophore shared by the target compound confers a membrane‑sparing profile that distinguishes it from bent di‑ and tri‑hydroxy bile salts used as common solubilising excipients [1].

Membranotoxicity Bile acid safety Structure-activity relationship

Optimal Research and Industrial Application Scenarios


LC-MS/MS Standard for AKR1D1 Deficiency Diagnosis

Clinical biochemistry laboratories developing quantitative LC‑MS/MS panels for inborn errors of bile acid synthesis require the authentic planar C27 acid as a calibration standard. As shown by NHS England evidence, the C24 analog of this compound accumulates to >42‑fold above the normal upper limit in untreated AKR1D1‑deficient patients and normalises upon cholic acid/chenodeoxycholic acid therapy [1]. The compound serves as an essential positive calibrator to distinguish genuine 5β‑reductase deficiency from secondary 3‑oxo‑Δ4 aciduria caused by non‑specific liver damage.

Chirally Resolved Epimer Quantification in CTX Diagnostics

The (25R) and (25S) epimers of 7α,12α‑dihydroxy‑3‑oxocholest‑4‑en‑26‑oic acid show genotype‑dependent differential abundance in Cyp27a1−/− vs. wild‑type mice [1]. Translational research groups developing CTX biomarker assays must procure both epimeric standards to enable chirally‑resolved LC‑MS methods, as the (25S)/(25R) ratio — not the total acid concentration — provides diagnostic discrimination between CYP27A1‑dependent and CYP27A1‑independent biosynthetic routes [1].

Deuterium-Tracer Flux Studies in Mouse Models

In d7‑cholesterol tracer experiments, 7α,12α‑dihydroxy‑3‑oxocholest‑4‑en‑26‑oic acid shows distinct deuterium enrichment kinetics compared to its 7α,24S‑dihydroxy positional isomer [1]. Academic and pharmaceutical metabolism laboratories conducting stable‑isotope flux analysis of the bile acid acidic pathway must use the correct positional isomer standard to ensure that LC‑MS peak assignment and quantification reflect authentic biosynthetic flux through the 12α‑hydroxylated branch, rather than the 24‑ or 25‑hydroxylated side‑chain branches.

Planar vs. Bent Bile Acid SAR Reference

The target compound embodies the planar Δ4‑3‑oxo A/B‑ring geometry that confers a predicted logP of 3.43 — approximately 1.4 log units higher than that of the bent primary bile acid cholic acid [1][2]. Pharmaceutical scientists investigating bile acid‑based drug delivery systems or solubilising excipients can use this compound as a planar comparator in systematic SAR panels that probe the effect of A/B‑ring geometry on critical micelle concentration (CMC), cholesterol solubilisation capacity, and membrane partitioning, independent of side‑chain length variation [2].

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